molecular formula C3H9NO3P- B14294064 Ethyl (aminomethyl)phosphonate CAS No. 115340-31-3

Ethyl (aminomethyl)phosphonate

Cat. No.: B14294064
CAS No.: 115340-31-3
M. Wt: 138.08 g/mol
InChI Key: GXEKHSMRMFRQDS-UHFFFAOYSA-M
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Description

Ethyl (aminomethyl)phosphonate is an organophosphorus compound characterized by the presence of an ethyl group, an aminomethyl group, and a phosphonate group. This compound is of significant interest due to its structural similarity to amino acids, where the carboxylic group is replaced by a phosphonic acid group. This unique structure imparts various chemical and biological properties, making it valuable in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (aminomethyl)phosphonate can be synthesized through several methods, with the most common being the hydrophosphonylation reaction. This involves the condensation of imines with phosphorous acid or its esters, such as diphenylphosphite . Another method is the Pudovik reaction, where esters of phosphorous acid are employed .

Industrial Production Methods: Industrial production often involves a two-step process: first synthesizing the ester derivative, followed by hydrolysis to obtain the desired phosphonic acid . This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl (aminomethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the phosphonate group to a phosphate group.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine group.

    Substitution: Common substitution reactions involve replacing the ethyl or aminomethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus trichloride are often employed.

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .

Comparison with Similar Compounds

Properties

CAS No.

115340-31-3

Molecular Formula

C3H9NO3P-

Molecular Weight

138.08 g/mol

IUPAC Name

aminomethyl(ethoxy)phosphinate

InChI

InChI=1S/C3H10NO3P/c1-2-7-8(5,6)3-4/h2-4H2,1H3,(H,5,6)/p-1

InChI Key

GXEKHSMRMFRQDS-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(CN)[O-]

Origin of Product

United States

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